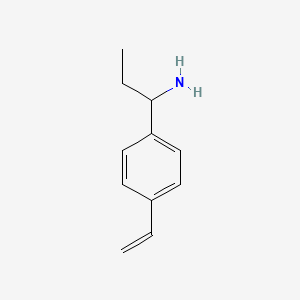

1-(4-Vinylphenyl)propan-1-amine

Description

1-(4-Vinylphenyl)propan-1-amine is an organic compound with the molecular formula C11H15N. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in organic solvents such as ether, ethanol, and acetone but is insoluble in water . It is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

1-(4-ethenylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h3,5-8,11H,1,4,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHEYZGRFGHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)propan-1-amine can be synthesized through the reaction of benzyl chloride with vinyl bromide. The reaction involves the formation of a Grignard reagent from benzyl chloride, which then reacts with vinyl bromide to produce the desired compound . The reaction conditions typically involve the use of anhydrous ether as a solvent and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reversible addition–fragmentation chain transfer (RAFT) polymerization, which allows for the controlled synthesis of high molecular weight polymers with narrow polydispersity indexes . This method minimizes chain transfer reactions and enables the preparation of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Vinylphenyl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The vinyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Substituted vinylphenylpropanamines.

Scientific Research Applications

1-(4-Vinylphenyl)propan-1-amine has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological processes and as a building block for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(4-Vinylphenyl)propan-1-amine involves its interaction with various molecular targets and pathways. The compound’s vinyl group allows it to participate in polymerization reactions, forming polymers with specific properties. The amine group can interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Vinylphenyl)propan-1-amine can be compared with other similar compounds, such as:

N,N-Diethyl-3-(4-vinylphenyl)propan-1-amine: This compound has a trialkyl amine group, providing versatile functionality to polystyrene triblock copolymers.

4-Vinylbenzylamine: Similar to this compound, this compound has a vinyl group attached to an aromatic ring, but with different substituents on the amine group.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Biological Activity

1-(4-Vinylphenyl)propan-1-amine, also known as (R)-1-(4-vinylphenyl)propan-1-amine, is a chiral organic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound features a propan-1-amine backbone with a vinylphenyl group, which contributes to its unique properties and interactions within biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A propan-1-amine backbone.

- A vinyl group (-CH=CH-) attached to a phenyl ring at the para position relative to the amine group.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, primarily neurotransmitter receptors. Its potential effects on neurotransmission suggest implications for treating conditions such as depression and anxiety. The presence of the amine group allows it to modulate receptor interactions, making it a candidate for further pharmacological investigations.

Key Findings:

- Neurotransmitter Interaction : The compound has been shown to influence neurotransmitter systems, potentially affecting mood regulation and anxiety levels.

- Binding Affinity : Studies suggest that it may exhibit significant binding affinity towards specific receptors in the central nervous system (CNS), although detailed binding studies are still needed.

- Comparison with Analogues : When compared to structurally similar compounds, this compound demonstrates unique biological activities due to its specific molecular configuration.

Neuropharmacological Studies

A study focused on the neuropharmacological properties of this compound revealed its potential as a modulator of neurotransmission. The following table summarizes findings from various studies:

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Future Directions

Further research is necessary to elucidate the complete pharmacological profile of this compound. Future studies should focus on:

- In Vivo Studies : To confirm therapeutic efficacy and safety.

- Mechanistic Studies : To better understand receptor interactions and downstream effects.

- Comparative Analyses : With other compounds exhibiting similar structures to identify unique therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.